2-(isobutylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

Description

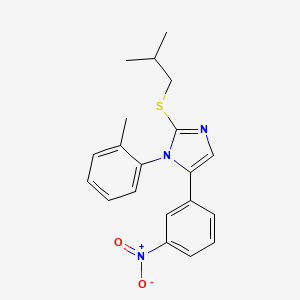

The compound 2-(isobutylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole features a 1H-imidazole core substituted at three positions:

- Position 1: o-Tolyl (2-methylphenyl) group.

- Position 2: Isobutylthio (a thioether chain).

- Position 5: 3-Nitrophenyl (meta-nitro-substituted aryl).

This structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, alongside a hydrophobic thioether moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-(2-methylphenyl)-2-(2-methylpropylsulfanyl)-5-(3-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-14(2)13-26-20-21-12-19(16-8-6-9-17(11-16)23(24)25)22(20)18-10-5-4-7-15(18)3/h4-12,14H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOBAGRAQUCTLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(C)C)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isobutylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of o-toluidine with 3-nitrobenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate is then cyclized with isobutylthiol and a suitable dehydrating agent to yield the final imidazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(isobutylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(isobutylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(isobutylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This binding can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share key structural features with the target molecule, differing primarily in substituents at positions 1, 2, and 5:

*Calculated based on molecular formula.

Key Observations:

Position 1 Substituents: The target compound’s o-tolyl group is less electron-withdrawing than the trifluoromethyl () or trifluoromethoxy () groups in analogs. This may enhance lipophilicity, improving membrane permeability compared to fluorinated derivatives .

Position 2 Functional Groups :

- The thioether (isobutylthio) in the target compound is less polar and more metabolically stable than thiols (-SH) in analogs, which are prone to oxidation or hydrogen bonding .

Position 5 Substituents :

- The 3-nitrophenyl group is conserved across all compounds, suggesting its critical role in electronic modulation (e.g., enhancing electrophilicity or binding to nitroreductases) .

Physicochemical Properties

- Lipophilicity : The o-tolyl group in the target compound likely increases lipophilicity (logP ~3.5–4.0 predicted) compared to trifluoromethylphenyl (logP ~2.8–3.2) due to reduced electronegativity .

- Acidity : Thiol-containing analogs (e.g., –10) exhibit higher acidity (pKa ~10.99) compared to thioethers, which lack ionizable protons .

- Thermal Stability : Thioethers generally exhibit higher thermal stability than thiols, as seen in ’s compound (boiling point 446°C) .

Biological Activity

2-(isobutylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is a complex organic compound belonging to the imidazole family, characterized by its unique structure that includes an imidazole ring substituted with isobutylthio, nitrophenyl, and tolyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features:

- An imidazole ring which is known for its role in biological systems.

- A nitrophenyl group that may influence electron transfer reactions.

- An isobutylthio moiety that can enhance lipophilicity and biological interaction.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising properties:

Antimicrobial Activity

Studies have indicated that derivatives of imidazole compounds exhibit antimicrobial properties. The presence of the nitrophenyl group may enhance these effects through mechanisms such as:

- Disruption of microbial cell walls.

- Inhibition of enzyme activity crucial for microbial survival.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. Mechanistic studies have proposed the following pathways:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth through modulation of signaling pathways.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Testing : A study evaluated various imidazole derivatives against a panel of bacterial strains. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, suggesting moderate to strong antimicrobial activity.

- Anticancer Activity : In vitro assays conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM. Further studies are needed to elucidate the specific mechanisms involved.

- Mechanistic Insights : Investigations into the interaction of this compound with specific enzymes revealed potential inhibition of protein kinases involved in cancer progression, indicating a pathway for therapeutic application.

Comparative Analysis

A comparative analysis with similar compounds provides insights into the unique properties of this compound:

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Imidazole ring, Isobutylthio, Nitrophenyl | Moderate | Significant |

| 2-(isobutylthio)-5-(4-nitrophenyl)-1H-imidazole | Imidazole ring, Isobutylthio, Para-nitrophenyl | Low | Moderate |

| 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole | Imidazole ring, Isobutylthio, Phenyl | High | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.